molecular formula C18H22O4 B1184255 CLDOBSIZFBVYSI-MDPAQPQSSA-N

CLDOBSIZFBVYSI-MDPAQPQSSA-N

Cat. No.: B1184255
M. Wt: 302.37
InChI Key: CLDOBSIZFBVYSI-MDPAQPQSSA-N
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Description

CLDOBSIZFBVYSI-MDPAQPQSSA-N (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound belongs to the arylboronic acid class, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Properties

Molecular Formula

C18H22O4

Molecular Weight

302.37

InChI

InChI=1S/C18H22O4/c19-15-13-12(11-7-21-17(15)22-11)14(13)16(20)18-4-8-1-9(5-18)3-10(2-8)6-18/h8-14,17H,1-7H2/t8?,9?,10?,11?,12?,13?,14-,17?,18?/m0/s1

InChI Key

CLDOBSIZFBVYSI-MDPAQPQSSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C4C5C4C(=O)C6OCC5O6

Origin of Product

United States

Comparison with Similar Compounds

Key Physicochemical Properties:

Property Value
LogP (XLOGP3) 2.15
Solubility (ESOL) 0.24 mg/mL; 0.00102 mol/L
GI Absorption High
BBB Permeability Yes
Molecular Polarity (TPSA) 40.46 Ų
Synthetic Accessibility 2.07 (Scale: 1–10, lower = better)

The compound is synthesized via a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C .

Comparison with Structurally Similar Compounds

CLDOBSIZFBVYSI-MDPAQPQSSA-N shares structural similarities with other halogenated arylboronic acids. Below is a comparative analysis based on available

Structural Comparison

The compound features a 3-bromo-5-chlorophenyl core, while similar analogs vary in halogen substitution patterns:

(6-Bromo-2,3-dichlorophenyl)boronic acid (Similarity Score: 0.87): Contains additional chlorine at the 2-position.

(3,5-Dibromophenyl)boronic acid (Similarity Score: 0.85): Replaces chlorine with bromine at the 5-position.

(4-Bromo-2-chlorophenyl)boronic acid (Similarity Score: 0.78): Halogens at positions 2 and 4.

Key Structural Differences :

  • Halogen positioning : The 3-bromo-5-chloro substitution in this compound creates distinct electronic and steric effects compared to analogs.
  • Steric bulk : Additional halogens (e.g., 2,3-dichloro in the 0.87-similarity compound) may hinder reactivity in cross-coupling reactions.

Physicochemical and Pharmacokinetic Properties

Property This compound (6-Bromo-2,3-dichlorophenyl)boronic acid (Hypothesized)
LogP 2.15 Likely higher (due to additional Cl substituent)
Solubility 0.24 mg/mL Potentially lower (increased hydrophobicity)
BBB Permeability Yes Unreported (may vary with polarity)
Synthetic Accessibility 2.07 Likely higher (more synthetic steps for dihalogenation)

Key Findings :

  • Lipophilicity : The LogP of this compound (2.15) balances hydrophobicity for membrane permeability while retaining moderate solubility. Analogs with additional halogens may exhibit higher LogP, reducing aqueous solubility .
  • Reactivity : The 3-bromo-5-chloro configuration optimizes steric accessibility for cross-coupling reactions compared to 2,3-dichloro analogs, which may impede catalyst interaction.

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